molecular formula C12H20ClNO2 B1477606 2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide CAS No. 2098027-02-0

2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

Cat. No. B1477606
CAS RN: 2098027-02-0
M. Wt: 245.74 g/mol
InChI Key: BAMPUHRCAOTBAE-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as CPMT, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. CPMT is a novel compound with a unique structure and chemical properties that make it an attractive option for use in laboratory experiments. The compound has been studied for its potential to act as a substrate for enzymes, its ability to bind to proteins, and its potential to interact with other molecules.

Scientific Research Applications

Synthesis and Structural Analysis

  • An efficient synthesis method for N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides via a four-component reaction in an aqueous medium was described, highlighting accessible starting materials and environmentally friendly conditions, which could be relevant for synthesizing compounds with similar pyran-based structures (Dou et al., 2013).

  • The reaction of sulfene and dichloroketene with N,N-disubstituted α-aminomethyleneketones led to the synthesis of pyrano and pyran derivatives, demonstrating the potential for creating diverse heterocyclic compounds through selective reactions, which might be applicable to the synthesis or modification of the target compound (Menozzi et al., 1984).

  • The Prins cyclization of oxonium ions method was explored for synthesizing tetrahydro-2H-pyrans and tetrahydrofuran derivatives, showing a versatile approach for generating compounds with complex substitution patterns. This method could offer a pathway for synthesizing or modifying compounds related to the target molecule (Fráter et al., 2004).

Potential Applications in Materials Science and Catalysis

  • Complexes of palladium(II) chloride with propanamide derivatives were studied, revealing insights into supramolecular hydrogen-bonded chains and coordination chemistry. Such research indicates the utility of propanamide and related compounds in developing materials and catalysts with specific molecular architectures (Palombo et al., 2019).

Implications for Drug Design and Molecular Synthesis

  • Synthesis and crystal structure analysis of complex molecules involving pyran and propanamide units suggest the importance of these compounds in drug design and molecular engineering, providing structural insights that could inform the development of therapeutics or chemical probes with specific binding properties or activities (Huang Ming-zhi et al., 2005).

properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-9(13)12(15)14(8-10-2-3-10)11-4-6-16-7-5-11/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMPUHRCAOTBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1CC1)C2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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